

In-Depth Technical Guide to Dansyl Acid-d6

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Compound of Interest

Compound Name: *Dansyl Acid-d6*

Cat. No.: *B590000*

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This technical guide provides a comprehensive overview of the core properties of **Dansyl Acid-d6**, a deuterated analog of the widely used fluorescent probe, Dansyl Acid. This document details its chemical, physical, and spectroscopic characteristics, offers experimental protocols for its application, and visualizes key analytical workflows.

Core Properties of Dansyl Acid-d6

Dansyl Acid-d6 is a stable, isotopically labeled form of Dansyl Acid, where the six hydrogen atoms on the dimethylamino group are replaced with deuterium. This labeling makes it an ideal internal standard for mass spectrometry-based quantitative analyses of compounds derivatized with dansyl chloride, minimizing analytical variability and improving accuracy.^{[1][2]} Like its non-deuterated counterpart, **Dansyl Acid-d6** is a fluorescent molecule, a property that is highly sensitive to the polarity of its microenvironment.^[3]

Chemical and Physical Properties

The fundamental chemical and physical properties of **Dansyl Acid-d6** are summarized in the table below. Data for the non-deuterated Dansyl Acid is also provided for comparison, as the properties are expected to be very similar.

Property	Dansyl Acid-d6	Dansyl Acid (for comparison)
Synonyms	5-Dimethylaminonaphthalene-1-sulfonic Acid-d6	5-(Dimethylamino)naphthalene-1-sulfonic acid
CAS Number	1329836-02-3[4]	4272-77-9[5]
Molecular Formula	C ₁₂ H ₇ D ₆ NO ₃ S[4]	C ₁₂ H ₁₃ NO ₃ S[5]
Molecular Weight	257.34 g/mol [4]	251.30 g/mol [5]
Exact Mass	257.099 g/mol [6][7]	251.06161445 Da[5]
Appearance	Purple Solid[1]	Pale yellow to light brown powder[8]
Melting Point	Data not available	~316 °C[9]
Solubility	Data not available	Soluble in water and polar organic solvents[8]
Storage	2-8°C Refrigerator[1]	Room Temperature (cool, dark place recommended)[9]

Spectroscopic Properties

The fluorescence of dansyl compounds is characterized by a large Stokes shift and high environmental sensitivity, making them powerful probes for studying molecular interactions.[10] The deuteration in **Dansyl Acid-d6** is not expected to significantly alter its core photophysical properties compared to Dansyl Acid.

Spectroscopic Property	Value (for Dansyl Derivatives)
Excitation Maximum (λ_{ex})	~335 nm[11]
Emission Maximum (λ_{em})	~518 nm (highly solvent-dependent)[11][12]
Fluorescence Lifetime	10-20 nanoseconds (for dansyl-protein conjugates)[10]
Quantum Yield (Φ_F)	Varies significantly with solvent polarity (e.g., 0.07 in water to 0.66 in dioxane for Dansyl glycine)[13]

Mass Spectrometry Data for Dansyl Acid (Non-deuterated)

Mass Spectrometry Type	Key Features
GC-MS	Top Peak (m/z): 251[5]
MS-MS	Precursor m/z: 252.0689 ($[M+H]^+$); Major Fragments (m/z): 237, 171, 170[5]

NMR Spectroscopy

While specific NMR spectra for **Dansyl Acid-d6** are not readily available in the searched literature, the spectra of dansyl derivatives have been reported. For a representative dansyl derivative, 5-(Dimethylamino)-N-methoxy-naphthalene-1-sulfonamide, the following proton (1H) and carbon (^{13}C) NMR chemical shifts were observed in DMSO-d₆. [14]

- 1H -NMR (500 MHz, DMSO-d₆, δ ppm): 10.77 (s, 1H, NH); 8.54 (d, 1H, CH naphthyl); 8.31 (d, 1H, CH naphthyl); 8.20 (d, 1H, CH naphthyl); 7.69 (t, 1H, CH naphthyl); 7.62 (t, 1H, CH naphthyl); 7.29 (d, 1H, CH naphthyl); 2.83 (s, 6H, CH₃N). [14]
- ^{13}C -NMR (125 MHz, DMSO-d₆, δ ppm): 151.10; 133.08; 130.60; 130.46; 129.65; 128.90; 128.13; 123.68; 119.26; 115.34; 45.09. [14]

Experimental Protocols

Dansyl Acid-d6 is primarily used as an internal standard in quantitative mass spectrometry. The following protocols are adapted from established methods for dansylation and LC-MS analysis.

Protocol for Amino Acid Quantification using Dansyl Chloride Derivatization with **Dansyl Acid-d6** as an Internal Standard

This protocol describes the pre-column derivatization of amino acids in a biological sample and subsequent analysis by LC-MS/MS, using **Dansyl Acid-d6** for internal standardization.

Materials:

- Biological sample (e.g., plasma, urine, tissue homogenate)
- Dansyl Chloride solution (10 mg/mL in acetone)
- **Dansyl Acid-d6** solution (of known concentration in a suitable solvent)
- Sodium carbonate buffer (100 mM, pH 9.5)
- Acetonitrile (ice-cold)
- Formic acid (25% aqueous solution)
- C18 reversed-phase LC column
- Mass spectrometer with electrospray ionization (ESI) source

Procedure:

- Sample Preparation:
 - To 50 μ L of the biological sample, add 150 μ L of ice-cold acetonitrile to precipitate proteins.[\[15\]](#)
 - Vortex for 1 minute and centrifuge at 14,000 x g for 10 minutes at 4°C.[\[15\]](#)

- Transfer the supernatant to a new tube.
- Spike the supernatant with a known amount of the **Dansyl Acid-d6** internal standard solution.
- Derivatization Reaction:
 - Add 50 µL of 100 mM sodium carbonate buffer (pH 9.5) to the sample.[\[15\]](#)
 - Add 100 µL of the Dansyl Chloride solution.[\[15\]](#)
 - Vortex the mixture and incubate at 60°C for 30 minutes in the dark.[\[15\]](#)
- Quenching:
 - After incubation, add 10 µL of 25% aqueous formic acid to quench the reaction and neutralize the pH.[\[15\]](#)
 - Vortex and centrifuge at 14,000 x g for 5 minutes.[\[15\]](#)
- LC-MS/MS Analysis:
 - Transfer the supernatant to an autosampler vial for LC-MS analysis.[\[15\]](#)
 - Inject the sample onto a C18 reversed-phase column.
 - Use a gradient elution with mobile phase A (0.1% formic acid in water) and mobile phase B (0.1% formic acid in acetonitrile).[\[15\]](#)
 - Operate the mass spectrometer in positive ion ESI mode, using selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) for targeted quantification of the derivatized amino acids and **Dansyl Acid-d6**.[\[15\]](#)

Protocol: Determination of Fluorescence Quantum Yield (Comparative Method)

This protocol describes how to determine the fluorescence quantum yield of a dansyl derivative, which would be applicable to **Dansyl Acid-d6**, using a comparative method with a

known standard.[3]

Materials:

- Fluorometer and UV-Vis Spectrophotometer
- Quartz cuvettes (1 cm path length)
- Spectroscopic grade solvent
- Standard fluorophore with a known quantum yield (e.g., quinine sulfate in 0.1 M H₂SO₄)
- Solution of the dansyl compound to be tested

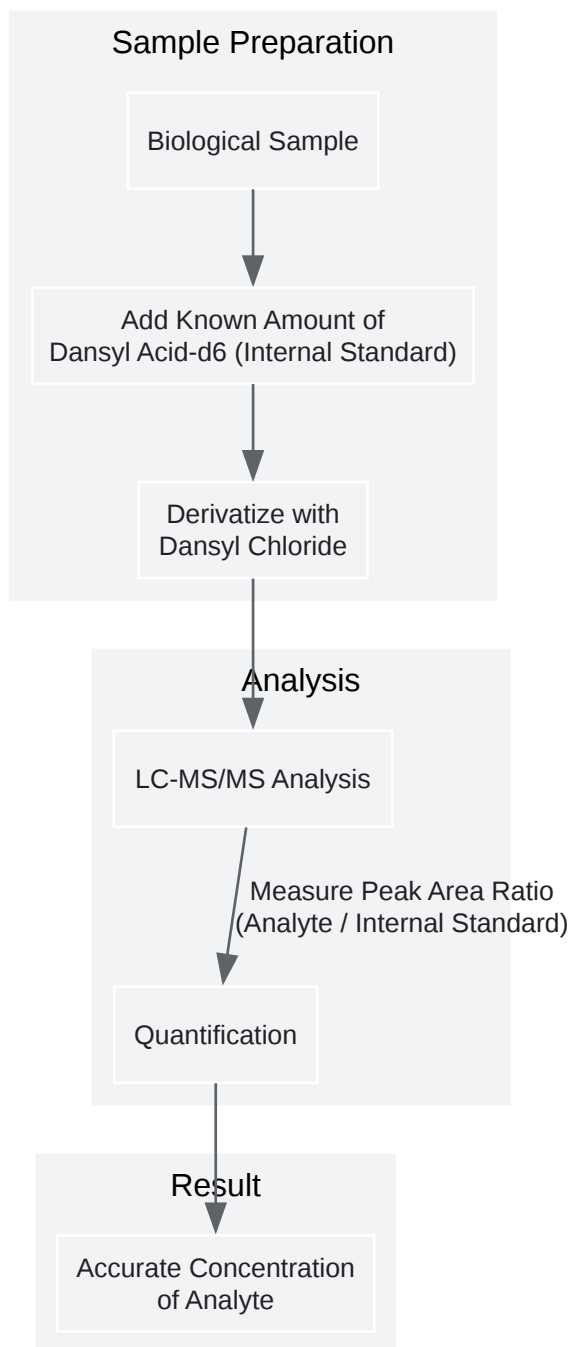
Procedure:

- Prepare a series of dilute solutions of both the standard and the dansyl compound in the same solvent. The absorbance at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[3]
- Measure the absorbance spectra of all solutions using the UV-Vis spectrophotometer.[3]
- Measure the fluorescence emission spectra of all solutions using the fluorometer, ensuring the same excitation wavelength and instrument settings are used for both the standard and the sample.[3]
- Integrate the area under the emission spectra for both the standard and the sample.[3]
- Plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength for both the standard and the sample. The resulting plots should be linear.[3]
- Calculate the quantum yield of the dansyl compound using the slopes of the linear plots and the known quantum yield of the standard.[3]

Visualizations

Logical Workflow for Internal Standardization

The following diagram illustrates the logical workflow of using **Dansyl Acid-d6** as an internal standard in a quantitative LC-MS experiment.

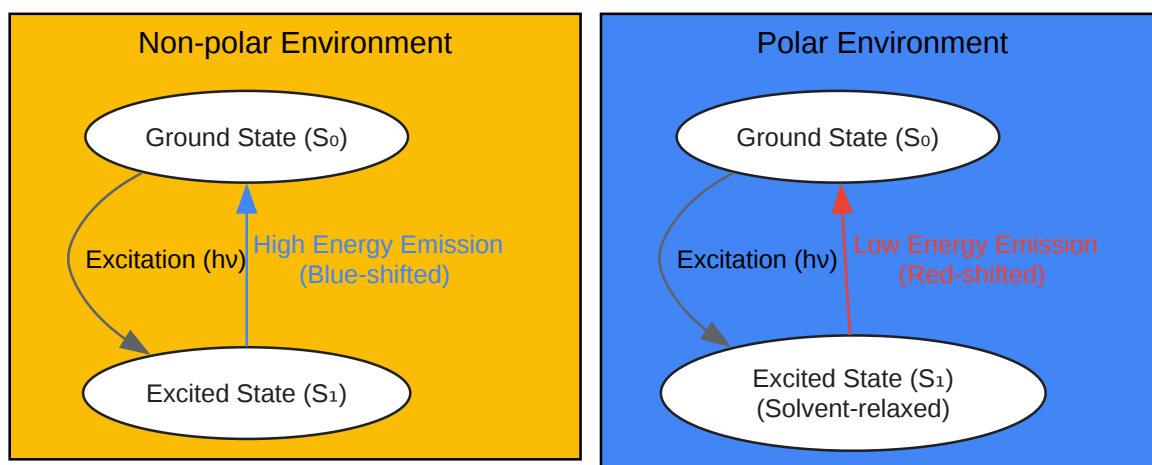


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Caption: Workflow for using **Dansyl Acid-d6** as an internal standard.

Principle of Solvatochromic Fluorescence

The fluorescence of dansyl compounds is highly dependent on the polarity of their environment. This phenomenon, known as solvatochromism, is due to an intramolecular charge transfer (ICT) upon photoexcitation.



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Caption: Environmental effect on dansyl fluorescence.

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